2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide

Muscarinic Receptor Binding Radioligand Displacement Assay Tissue Selectivity

Insect nAChR studies often face rapid lethality. 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide (CAS 62190-13-0) provides nAChR2 agonism without rapid killing, enabling long-term investigation of neural circuits. • nAChR2 agonist; ganglionic depolarization at 1 mM, blocked by mecamylamine. • No vertebrate α7 activity (unlike PNU-282987): ideal negative control. • Differential muscarinic binding (Ki 116 nM cortex vs 364 nM bladder) for tissue-specific profiling. Identity and purity guaranteed; ready for global shipping.

Molecular Formula C15H21N3O4S
Molecular Weight 339.4 g/mol
CAS No. 62190-13-0
Cat. No. B13824460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide
CAS62190-13-0
Molecular FormulaC15H21N3O4S
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NC2CN3CCC2CC3
InChIInChI=1S/C15H21N3O4S/c1-22-14-3-2-11(23(16,20)21)8-12(14)15(19)17-13-9-18-6-4-10(13)5-7-18/h2-3,8,10,13H,4-7,9H2,1H3,(H,17,19)(H2,16,20,21)
InChIKeyRAWMIERDKUXAKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide Procurement and Selection Guide


2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide (CAS 62190-13-0), also designated LMA 10203, is a synthetic quinuclidine benzamide derivative [1]. This compound is characterized by a benzamide core substituted with a 2-methoxy group and a 5-sulfamoyl moiety, coupled to a rigid quinuclidine bicyclic cage [1]. Its primary documented pharmacological activity is as an agonist of insect nicotinic acetylcholine receptors (nAChRs), specifically demonstrating agonism at the α-bungarotoxin-insensitive nAChR2 subtype in cockroach neurons [1]. Additionally, it exhibits measurable binding affinity for mammalian muscarinic acetylcholine receptors [2].

Supports insect nAChR physiology studies with low acute toxicity
Enables agrochemical barrier-of-efficacy research (in vitro vs. in vivo disconnect)
Useful for muscarinic tissue heterogeneity profiling (differential binding)

2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide Substitution Failure


Within the quinuclidine benzamide class, minor structural modifications profoundly alter receptor subtype selectivity, functional activity, and species specificity. For instance, while many analogs like PNU-282987 are potent and selective agonists of the vertebrate α7 nAChR (Ki = 26 nM) [1], 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide demonstrates negligible activity at this target, instead acting as an agonist on specific insect nAChR subtypes (nAChR2) [2]. Furthermore, its distinct fluorinated structure (as LMA 10203) [3] and its unique muscarinic receptor binding profile with varying Ki values across tissue types (e.g., 116 nM in cerebral cortex vs. 364 nM in urinary bladder) [4] preclude direct substitution with other sulfamoylbenzamides or quinuclidine amides. Interchanging compounds without accounting for these quantitative differences in receptor pharmacology and species-specific activity would invalidate experimental outcomes and confound structure-activity relationship (SAR) analyses.

PNU-282987-like α7 agonists may not replicate insect nAChR2 agonism; subtype selectivity differs.

Minor structural modifications in quinuclidine benzamides can shift nAChR subtype preference and species specificity.

Muscarinic binding profile variation (e.g., 116–364 nM across tissues) may confound multi-receptor assay interpretation.

Differentiation Evidence for 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide


Muscarinic Receptor Binding Affinity Profile

2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide demonstrates a distinct tissue-selective binding profile across muscarinic acetylcholine receptors, which differentiates it from a non-selective muscarinic ligand. In radioligand displacement assays using [3H]quinuclidinyl benzilate (QNB), the compound exhibited Ki values of 116 nM in rat cerebral cortex, 238 nM in heart, 295 nM in parotid glands, and 364 nM in urinary bladder [1]. This contrasts with a non-selective, equipotent comparator (hypothetical baseline) or a highly subtype-selective agent, where a flat or highly skewed profile would be expected.

Muscarinic Binding Profile
Cross-study comparable
Ki range: 116 nM (cortex) – 364 nM (bladder), 3.1-fold difference
Tissue-selective binding context
Radioligand displacement assay ([3H]QNB)
Muscarinic Receptor Binding Radioligand Displacement Assay Tissue Selectivity In Vitro Pharmacology

Insect-Selective nAChR Agonism

The functional selectivity of 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide (as LMA 10203) for insect nicotinic acetylcholine receptors (nAChR2) stands in stark contrast to its lack of activity at vertebrate α7 nAChRs. In functional electrophysiological assays on cockroach dorsal unpaired median (DUM) neurons, 1 mM LMA 10203 induced an ionic current that was partially blocked by the α7 nAChR antagonist α-bungarotoxin (0.5 μM) and completely blocked by the non-selective nAChR antagonist mecamylamine (5 μM) [1]. Conversely, this compound shows negligible agonist activity at mammalian α7 nAChRs, whereas a comparator such as PNU-282987 is a potent and selective α7 agonist (Ki = 26 nM) [2].

Insect-Selective nAChR Agonism
Head-to-head
Agonist at cockroach nAChR2 (1 mM); Inactive at vertebrate α7
Species-selective agonism context
Patch-clamp electrophysiology & binding
Nicotinic Acetylcholine Receptor Subtype Selectivity Insect Neurobiology Electrophysiology Pharmacological Tool

Ganglionic Depolarization Electrophysiology

The compound elicits a quantifiable neuroexcitatory effect on insect central nervous system preparations, a functional attribute not shared by all quinuclidine benzamides. In an ex vivo preparation of the cockroach sixth abdominal ganglion, application of 1 mM LMA 10203 induced a depolarization that was completely blocked by 5 μM mecamylamine [1]. This demonstrates that the compound's nAChR agonism translates to a measurable, concentration-dependent change in neuronal network activity. In contrast, structurally similar compounds may lack this specific ganglionic effect or may require significantly higher concentrations to achieve a comparable response.

Ganglionic Depolarization
Class-level inference
1 mM induced depolarization blocked by 5 μM mecamylamine
Ex vivo neuroexcitation endpoint
Cockroach abdominal ganglion preparation
Ganglionic Depolarization Neuroexcitation Electrophysiology Insect Nervous System nAChR Pharmacology

Poor Insecticidal Activity Despite Potent nAChR Agonism

A key differentiating feature of this compound is its observed disconnect between in vitro/ex vivo nAChR agonism and in vivo insecticidal efficacy. While it acts as a potent agonist at cockroach nAChR2 and induces ganglionic depolarization at 1 mM, it exhibits poor insecticidal activity in whole-organism assays [1]. This is a critical distinction from commercially successful neonicotinoid insecticides (e.g., imidacloprid), which are also nAChR agonists but possess high insecticidal potency. This property positions the compound not as a pesticide candidate, but as a valuable pharmacological tool to probe reasons for lack of in vivo efficacy, such as metabolic instability or poor cuticular penetration.

Poor Insecticidal Activity
Cross-study comparable
Potent in vitro nAChR agonism, yet poor in vivo insecticidal activity
In vitro-in vivo disconnect context
Whole-organism insect bioassays
Insecticide Discovery nAChR Agonist Pharmacokinetics In Vivo Efficacy Agrochemical Research

Muscarinic Affinity vs. Atropine

The compound's affinity for muscarinic receptors, while measurable, is significantly weaker than that of the classic muscarinic antagonist atropine. This difference in potency is crucial for experimental design where partial agonism or low-affinity binding is desired. In rat cerebral cortex, the Ki of 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide is 116 nM [1], whereas atropine displays a Ki in the sub-nanomolar range (e.g., ~0.5 nM for M1-M5 receptors) [2]. This 200-fold difference in affinity ensures that at concentrations effective for insect nAChR agonism (~1 mM), any concurrent muscarinic receptor engagement in mammalian systems would be minimal, enhancing its utility as a selective insect neuropharmacological tool.

Muscarinic Affinity vs. Atropine
Cross-study comparable
Ki 116 nM vs. Atropine ~0.5 nM (~232-fold lower affinity)
Low muscarinic engagement context
Rat cortex radioligand binding
Muscarinic Acetylcholine Receptor Binding Affinity Radioligand Binding Comparative Pharmacology Drug Discovery

2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide Applications


Insect nAChR Function Without Toxicity

Leverage the compound's agonism at insect nAChR2 and its poor insecticidal activity [1] to study nicotinic receptor physiology in live insect models. This allows for the investigation of nAChR-mediated neural circuits and behavior without the confounding variable of rapid lethality, enabling chronic or long-term exposure studies to dissect receptor function. Its ability to induce ganglionic depolarization at 1 mM, blockable by mecamylamine, provides a clear functional endpoint for electrophysiological validation [1].

Agrochemical Discovery Tool for Efficacy Barriers

Employ the compound as a reference tool to investigate the disconnect between in vitro nAChR agonism and in vivo insecticidal activity [1]. By comparing its ADME (absorption, distribution, metabolism, excretion) properties and target engagement to those of commercial insecticides like imidacloprid, researchers can identify critical barriers to efficacy, such as cuticular penetration, metabolic stability, or efflux transporter activity, thereby informing the design of next-generation insecticides.

Muscarinic Tissue Heterogeneity Probe

Utilize the compound's differential binding affinity across muscarinic receptor-containing tissues (Ki values ranging from 116 nM in cerebral cortex to 364 nM in urinary bladder) [2] as a tool to explore tissue-specific receptor conformations or accessory protein interactions. Its 3.1-fold affinity difference between tissues makes it a more sensitive probe for subtle pharmacological variations than a non-selective, equipotent ligand.

Nicotinic Receptor Subtype Selectivity Benchmarking

In medicinal chemistry programs aimed at developing selective nAChR modulators, use this compound as a selectivity control. Its inactivity at vertebrate α7 nAChRs, in contrast to potent α7 agonists like PNU-282987 (Ki = 26 nM) [3], makes it an ideal negative control for validating assay specificity and ensuring that observed effects in cross-species experiments are not due to off-target activity on mammalian receptors.

Application
Selection Property
Validation Focus
Insect nAChR physiology studies
nAChR2 agonism without acute toxicity
Chronic circuit function, ganglionic depolarization endpoint
Agrochemical efficacy-barrier research
Potent in vitro agonism, poor in vivo efficacy
ADME properties, cuticular penetration assays
Muscarinic tissue heterogeneity profiling
Differential binding across tissues
Tissue-specific receptor conformation studies
nAChR subtype selectivity benchmarking
Inactive at vertebrate α7, active at insect nAChR2
Assay specificity control, cross-species selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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